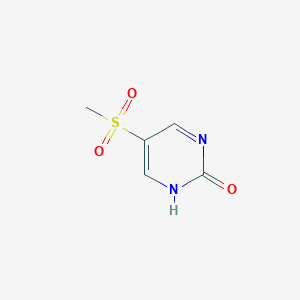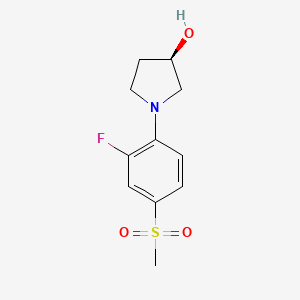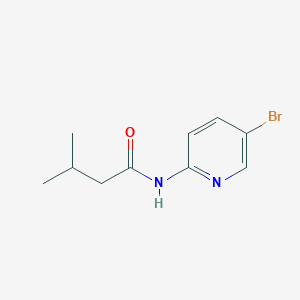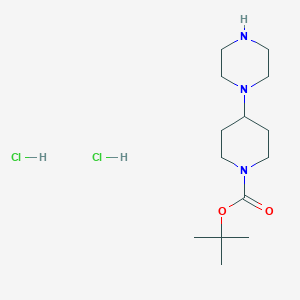![molecular formula C14H14O2 B7590497 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol, also known as 4-HO-BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of bisphenol A (BPA), a widely used industrial chemical that has been linked to various health concerns. The synthesis of 4-HO-BPE involves the reduction of BPA, and this process has been studied extensively to optimize the yield and purity of the final product.
作用機序
The mechanism of action of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol is not well understood, but it is thought to involve the modulation of estrogen receptors. Estrogen receptors are involved in the regulation of various physiological processes, including bone growth, cardiovascular function, and reproductive health. By modulating these receptors, this compound may have therapeutic applications in the treatment of diseases related to these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to modulate estrogen receptors, which may have implications for bone growth, cardiovascular function, and reproductive health. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol in lab experiments is that it has a higher binding affinity for estrogen receptors than BPA, making it a potentially more effective modulator of these receptors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are many potential future directions for research on 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol. One area of research could focus on its therapeutic applications in the treatment of diseases related to bone growth, cardiovascular function, and reproductive health. Additionally, further research could be done to understand the mechanism of action of this compound and how it modulates estrogen receptors. Finally, research could be done to optimize the synthesis of this compound to improve the yield and purity of the final product.
合成法
The synthesis of 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol involves the reduction of BPA using sodium borohydride (NaBH4) as a reducing agent. This reaction takes place in a solvent such as methanol or ethanol, and the pH of the solution is typically adjusted to around 7. The reaction is exothermic and requires careful control of the reaction conditions to avoid side reactions and product impurities. The yield and purity of the final product can be optimized by varying the reaction time, temperature, and concentration of reagents.
科学的研究の応用
4'-Hydroxy-[1,1'-biphenyl]-2-ethanol has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to modulate estrogen receptors, which are involved in the regulation of various physiological processes. Studies have shown that this compound has a higher binding affinity for estrogen receptors than BPA, suggesting that it may be a more effective modulator of these receptors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
特性
IUPAC Name |
4-[2-(2-hydroxyethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-9-11-3-1-2-4-14(11)12-5-7-13(16)8-6-12/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBTMRBXDXSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)



![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)



![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)
